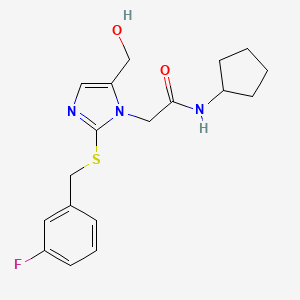
N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- The structural analysis of benzimidazole derivatives, including compounds similar to the query, reveals their conformation based on the orientation of planar fragments such as the imidazole group, benzyl group, and acetamide fragment. This detailed conformation analysis aids in understanding their chemical behavior and potential applications in synthesis and drug design (Soares-Sobrinho et al., 2018).
Anticancer Activity
- Research into imidazothiadiazole analogs, closely related to the chemical structure , has shown significant cytotoxic activities against breast cancer cell lines. This suggests potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of structural motifs present in these molecules (Abu-Melha, 2021).
Enzyme Inhibition
- Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have identified compounds with similar structures as potent and efficacious inhibitors, showcasing the relevance of such molecular frameworks in the development of targeted therapies for diseases related to these enzymes (Stec et al., 2011).
Radioligand Development
- The development of radioligands for imaging purposes, such as fluoroproxyfan for histamine H3 receptors, indicates the utility of compounds with imidazole and fluorobenzyl components. This underscores their potential in clinical PET studies and the exploration of neurological receptors (Iwata et al., 2000).
Coordination Complexes and Antioxidant Activity
- The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Molecular Docking and Antimicrobial Activity
- Molecular docking studies of benzothiazole derivatives have identified strong interactions with target enzymes, providing insights into their mechanism of action and potential as antimicrobial agents. This approach is critical for the rational design of new therapeutics based on structural modifications of compounds like the one (Yadav et al., 2017).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-14-5-3-4-13(8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-6-1-2-7-15/h3-5,8-9,15,23H,1-2,6-7,10-12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFNIJNIWSWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)
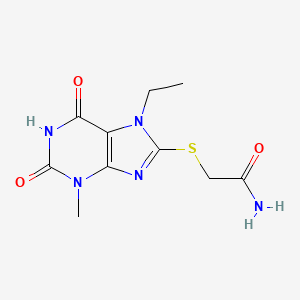
![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
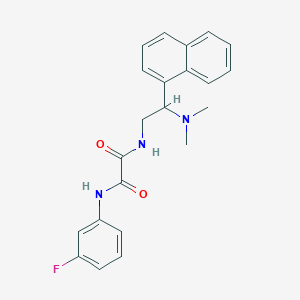
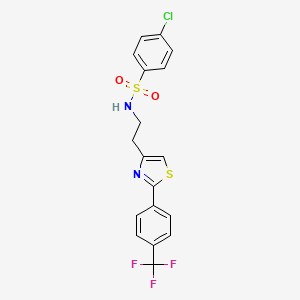
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
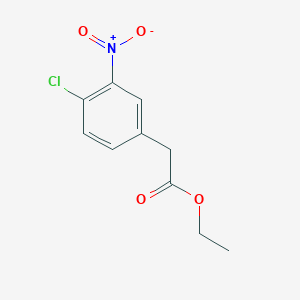
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)
